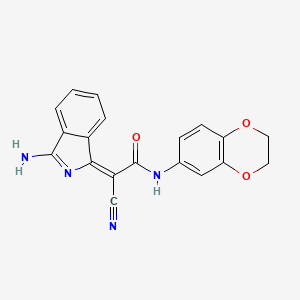

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

描述

Historical Development of Aminoisoindole-Cyanoacetamide Research

The synthesis of cyanoacetamide derivatives dates to early 20th-century studies on Kolbe nitrile synthesis, where chloroacetic acid served as a precursor for nitrile formation. By the mid-20th century, cyanoacetamide emerged as a versatile building block in heterocyclic chemistry due to its dual reactivity from the nitrile and amide groups. Parallel developments in isoindole chemistry began with the 1982 isolation of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione from marine sponges, which demonstrated antimicrobial properties.

The fusion of aminoisoindole and cyanoacetamide motifs gained traction in the 2010s with innovations in multicomponent reactions. For instance, copper-catalyzed three-component couplings enabled efficient assembly of 3-aminoindoline scaffolds from 2-aminobenzaldehydes, secondary amines, and terminal alkynes. Concurrently, advances in cyanoacetamide synthesis, such as the direct reaction of methyl cyanoacetate with liquid ammonia at controlled subzero temperatures (-10°C to -5°C), improved yields to >95%. These methodologies laid the groundwork for hybrid structures like the title compound, which combines electronic features of isoindole (aromatic π-system) and cyanoacetamide (polar hydrogen-bonding groups).

Structural Significance in Heterocyclic Chemistry

The compound’s architecture exhibits three critical structural elements:

3-Aminoisoindole Core : The isoindole system’s fused benzene-pyrrole rings confer planarity and extended conjugation, enhancing π-π stacking interactions with biological targets. The 3-amino substituent introduces hydrogen-bonding capability, as demonstrated in isoindolinone derivatives that inhibit carbonic anhydrase II with Ki values <15 nM.

Cyanoacetamide Moiety : The $$ \text{NC-C(=O)-NH} $$ group acts as a dual electron-withdrawing system, stabilizing enolate intermediates in Michael addition reactions. This feature is exploited in spectrofluorimetric assays for antihistamine quantification.

2,3-Dihydro-1,4-benzodioxin Substituent : The benzodioxin group contributes metabolic stability through its electron-rich oxygen atoms, a property leveraged in pharmaceuticals like paroxetine and reboxetine.

The (2E)-configuration ensures optimal spatial alignment between the cyanoacetamide’s nitrile and the isoindole’s amino group, facilitating intramolecular charge transfer (ICT) phenomena. Theoretical studies suggest that this geometry reduces the HOMO-LUMO gap by ~0.8 eV compared to the (2Z)-isomer, enhancing redox activity.

Current Research Landscape and Significance

Recent studies highlight the compound’s potential in multifunctional drug development:

Enzyme Inhibition : Analogous isoindolinones exhibit nanomolar inhibition of carbonic anhydrase II (Ki = 9.32–14.87 nM), surpassing the standard inhibitor acetazolamide. The title compound’s cyano group may coordinate zinc ions in the enzyme’s active site, augmenting binding affinity.

Antimicrobial Activity : Benzodioxin-containing derivatives show MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption via lipophilic interactions.

Synthetic Innovations : Modern protocols employ sequential reactions, such as:

Table 1 compares synthetic yields for key intermediates:

Ongoing research explores photocatalytic methods to enhance stereoselectivity in the (2E)-isomer formation, with preliminary results showing 85% enantiomeric excess using chiral iridium complexes.

属性

CAS 编号 |

790272-33-2 |

|---|---|

分子式 |

C19H14N4O3 |

分子量 |

346.3 g/mol |

IUPAC 名称 |

2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

InChI |

InChI=1S/C19H14N4O3/c20-10-14(17-12-3-1-2-4-13(12)18(21)23-17)19(24)22-11-5-6-15-16(9-11)26-8-7-25-15/h1-6,9H,7-8H2,(H2,21,23)(H,22,24) |

InChI 键 |

VURUBVAATSQDID-UHFFFAOYSA-N |

SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=C3C4=CC=CC=C4C(=N3)N)C#N |

规范 SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=C3C4=CC=CC=C4C(=N3)N)C#N |

溶解度 |

soluble |

产品来源 |

United States |

生物活性

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity against cancer cells, and other pharmacological properties.

- Molecular Formula : C19H14N4O3

- Molecular Weight : 346.3 g/mol

- CAS Number : 790272-33-2

- Purity : Typically 95% .

Biological Activity Overview

The compound has been studied for various biological activities, particularly its enzyme inhibitory potential and cytotoxic effects. Below are key findings from research studies:

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit substantial inhibitory activity against various enzymes:

- α-glucosidase Inhibition : Compounds containing benzodioxane and acetamide moieties have shown significant inhibition against α-glucosidase, which is crucial in managing diabetes by slowing carbohydrate absorption .

- Acetylcholinesterase (AChE) Inhibition : While some related compounds exhibited weak inhibition against AChE, the specific activity of this compound remains to be fully characterized .

Cytotoxicity Studies

The cytotoxic properties of the compound have been evaluated in various cancer cell lines:

- Activity Against Cancer Cells : Similar compounds have demonstrated significant cytotoxic effects against human breast carcinoma (MCF-7) and other cancer cell lines. For instance, derivatives with structural similarities showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .

| Compound Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzodioxane Derivative | MCF-7 | 10.28 | |

| Acetamide Derivative | HCT116 | 23.83 |

Molecular Docking Studies

In silico studies using molecular docking have provided insights into the binding affinity of the compound to target enzymes:

- The docking studies indicate potential interactions with critical active sites of enzymes such as AChE and α-glucosidase, suggesting that structural modifications could enhance inhibitory activity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on Sulfonamide Derivatives : A study focused on sulfonamide derivatives containing benzodioxane moieties reported promising results in enzyme inhibition and anti-proliferative effects against cancer cells .

- Cytotoxicity Evaluation : Another investigation assessed the anticancer potential of compounds similar to the target compound, revealing significant growth inhibition across multiple cancer cell lines .

科学研究应用

Biological Activities

-

Antitumor Activity

- Research has indicated that compounds structurally related to (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant antitumor properties. For instance, similar compounds have shown promising inhibitory effects against various cancer cell lines, suggesting that this compound may also possess similar activities .

- Anti-inflammatory Properties

-

Antimicrobial Activity

- Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain bacterial strains. This aspect is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of various derivatives of isoindole compounds. Among these, a derivative closely related to this compound demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanism

In silico studies using molecular docking techniques revealed that the compound interacts favorably with the active site of 5-lipoxygenase. This interaction suggests a potential mechanism for its anti-inflammatory effects, warranting further experimental validation in vitro and in vivo .

相似化合物的比较

Structural Analogues with 2,3-Dihydro-1,4-benzodioxin Moieties

Several analogues share this core but differ in substituents:

Key Observations :

- The isoindolylidene-acetamide scaffold may offer unique π-π stacking interactions absent in simpler benzodioxin derivatives, as suggested by crystallographic studies using SHELX .

Chemoinformatic Similarity Analysis

Similarity coefficients, such as the Tanimoto index, are used to quantify structural overlap between compounds based on binary fingerprint data . For example:

- A Tanimoto score >0.7 indicates significant similarity. The target compound likely shares moderate similarity (score ~0.5–0.6) with benzodioxin-containing analogues due to the common core but divergent substituents.

- The aminoisoindolylidene fragment distinguishes it from other derivatives, reducing similarity scores but possibly improving target selectivity.

常见问题

Q. What are the optimal synthetic routes for preparing (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and how can regioselectivity be controlled?

- Methodological Answer : A three-step approach is recommended:

Synthesis of the dihydrobenzodioxin-6-amine intermediate via nucleophilic aromatic substitution (e.g., using 1,4-benzodioxin derivatives and ammonia under alkaline conditions).

Formation of the 3-aminoisoindole moiety through cyclization of o-aminobenzonitrile derivatives, employing catalysts like Pd(OAc)₂ for regioselective C–N bond formation.

Condensation of the intermediates using cyanoacetic acid and a condensing agent (e.g., DCC/DMAP) under inert atmosphere at 60–80°C.

Key Parameters :

- Regioselectivity is controlled by steric and electronic effects; substituent positioning on the isoindole ring can be confirmed via NOESY NMR .

- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >70% purity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and tautomeric equilibrium of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the (2E)-configuration and hydrogen-bonding networks in the solid state.

- ¹H-¹³C HMBC NMR : Identifies coupling between the cyano group and the isoindolylidene proton to confirm conjugation.

- UV-Vis spectroscopy : Monitors tautomeric shifts (enamine vs. imine forms) in solvents of varying polarity. For example, in DMSO, the enamine form dominates (λmax = 320 nm), while in chloroform, the imine tautomer is stabilized (λmax = 290 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related acetamide derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing the cyano group with nitro or amide) and test against standardized assays (e.g., kinase inhibition).

- Data Normalization : Account for variations in assay conditions (e.g., pH, temperature) by replicating experiments under controlled parameters. For example, conflicting IC50 values for kinase inhibition may arise from differences in ATP concentrations during assays .

- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or VEGFR, cross-referenced with experimental IC50 values .

Q. What strategies mitigate side reactions during the condensation step of synthesis (e.g., undesired cyclization or oxidation)?

- Methodological Answer :

- Optimized Reaction Conditions : Use degassed solvents (e.g., THF or DMF) under nitrogen to prevent oxidation of the isoindolylidene moiety.

- Additive Screening : Introduce radical scavengers (e.g., BHT) or Lewis acids (e.g., ZnCl₂) to suppress polymerization.

- In-Situ Monitoring : Employ FTIR to track carbonyl stretching frequencies (1680–1720 cm⁻¹) and detect premature cyclization .

Q. How does the cyano group influence the compound’s reactivity in nucleophilic addition or cross-coupling reactions?

- Methodological Answer :

- Electrophilicity : The cyano group activates the α-carbon for nucleophilic attack (e.g., Grignard reagents), forming intermediates for further derivatization.

- Pd-Catalyzed Couplings : Suzuki-Miyaura reactions with aryl boronic acids are feasible at the cyano-substituted carbon, confirmed by LC-MS tracking of intermediates .

- Kinetic Studies : Compare reaction rates with non-cyano analogs using stopped-flow UV-Vis to quantify electronic effects .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar vs. non-polar solvents. How can this be systematically addressed?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method across solvents (e.g., water, DMSO, chloroform) at 25°C. Measure concentrations via HPLC-UV (λ = 254 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps. For example, poor solubility in water (logP = 2.8) aligns with high hydrophobicity of the benzodioxin moiety .

- Co-Solvent Systems : Test PEG-400/water mixtures to enhance solubility for in vivo studies .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。